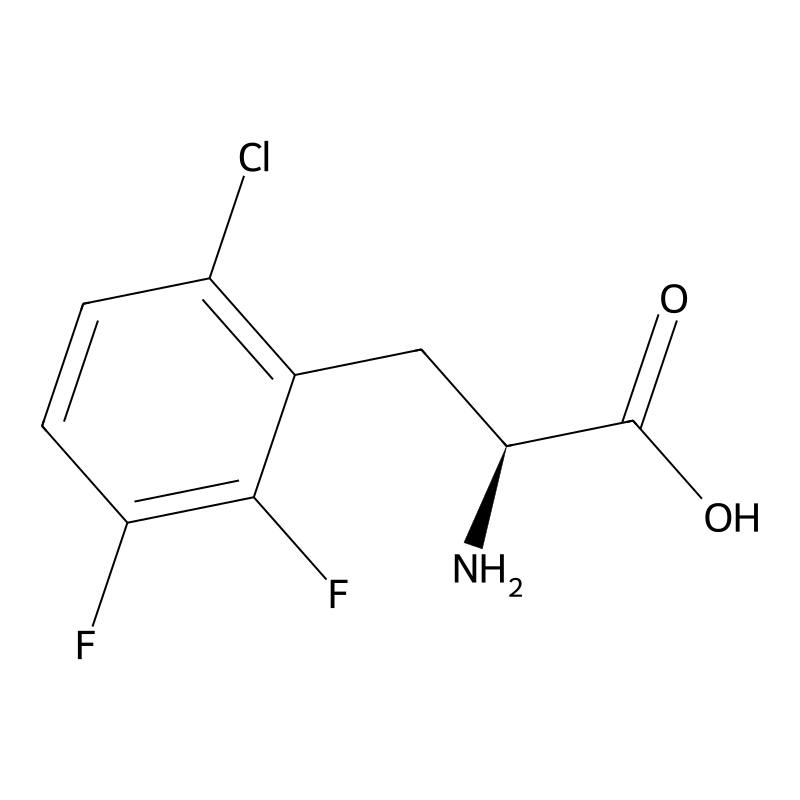

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by its specific stereochemistry and functional groups. This compound consists of an amino group, a carboxylic acid group, and a substituted phenyl group featuring chlorine and fluorine atoms. Its molecular formula is , and it plays a significant role in medicinal chemistry due to its structural properties that can influence biological activity.

- Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.

- Reduction: The compound can be reduced to form amine derivatives, expanding its utility in synthetic chemistry.

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential as:

- Neurotransmitter Modulator: It may interact with neurotransmitter systems, influencing pathways related to mood and cognition.

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.

The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves several steps:

- Starting Material Selection: The synthesis begins with a suitable precursor, such as 6-chloro-2,3-difluorobenzaldehyde.

- Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amino acid derivative to form an intermediate.

- Reduction Step: The intermediate can be reduced using sodium borohydride or lithium aluminum hydride to yield the final product.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

The compound has several applications across various fields:

- Pharmaceutical Development: It is explored as a potential therapeutic agent due to its biological activity.

- Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Research Tool: Employed in studies aimed at understanding enzyme mechanisms and receptor interactions.

Interaction studies have shown that (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid can interact with specific enzymes and receptors. These interactions may modulate biological pathways, making it a candidate for further research in drug development. Notably, it may influence pathways involved in neurotransmission and metabolic processes.

Several compounds share structural similarities with (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S)-2-amino-3-(6-chlorophenyl)propanoic acid | Lacks fluorine substituents | |

| (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | Different fluorine position | |

| (2S)-2-amino-3-(5-bromophenyl)propanoic acid | Contains bromine instead of chlorine |